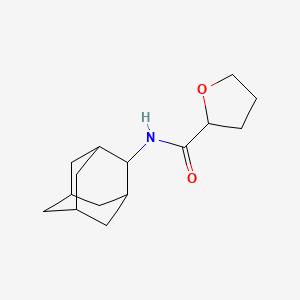
N-2-adamantyltetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyltetrahydro-2-furancarboxamide, also known as A-401, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This molecule belongs to the class of adamantyl derivatives and has been reported to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of N-2-adamantyltetrahydro-2-furancarboxamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various neurotransmitters such as dopamine and serotonin. Additionally, it has also been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects:
N-2-adamantyltetrahydro-2-furancarboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-2-adamantyltetrahydro-2-furancarboxamide in lab experiments is its high potency and selectivity. Moreover, it has also been reported to have low toxicity and side effects. However, one of the major limitations is the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions that could be explored in the field of N-2-adamantyltetrahydro-2-furancarboxamide research. One of the potential areas of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, it could also be investigated for its potential use in the treatment of chronic pain and inflammation. Additionally, further research could be conducted to understand its mechanism of action and optimize its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-2-adamantyltetrahydro-2-furancarboxamide involves the reaction of 2-adamantanone with tetrahydro-2-furan in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with a carboxylic acid derivative to form the final compound.
Applications De Recherche Scientifique
N-2-adamantyltetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-adamantyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-15(13-2-1-3-18-13)16-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-14H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGONWWEAIBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

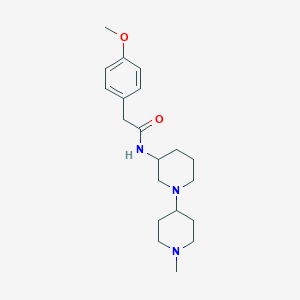
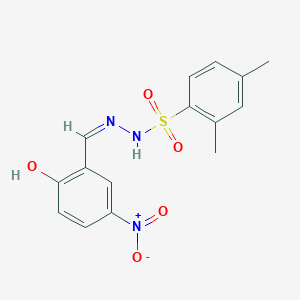
![3-[2-(1-isopropylpiperidin-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B6071084.png)
![N-phenyl-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6071093.png)
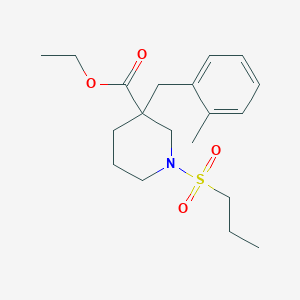
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-cyclohexyl-1H-1,2,3-triazole](/img/structure/B6071108.png)
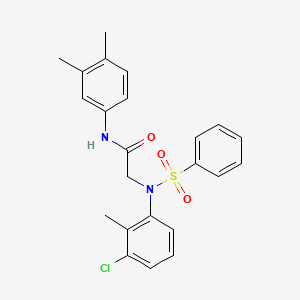
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6071148.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-(4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071162.png)